molecular formula C17H18ClNO B5808772 N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide

Cat. No. B5808772
M. Wt: 287.8 g/mol
InChI Key: XFCHTXDCPDALKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained attention in scientific research due to its potential therapeutic applications in various fields.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide works by stimulating alpha-2 adrenergic receptors in the brain, resulting in the inhibition of sympathetic nerve activity. This leads to a reduction in heart rate and blood pressure. This compound also acts on other receptors in the brain, resulting in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its hypotensive effects, this compound has been found to reduce anxiety and stress, improve sleep quality, and reduce opioid withdrawal symptoms. This compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has several advantages as a research tool. It is well-tolerated and has a relatively low risk of adverse effects. This compound is also relatively inexpensive and widely available. However, this compound has some limitations as a research tool. Its effects can be dose-dependent and may vary depending on the route of administration. This compound may also interact with other medications, which can complicate its use in research studies.

Future Directions

For research on N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide have also been identified. This compound has the potential to be a valuable tool in scientific research and may have important clinical applications in the future.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide synthesis involves the reaction between 2,6-dichlorotoluene and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization using an appropriate solvent.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has demonstrated potential therapeutic applications in various fields of scientific research. In neuroscience, this compound has been used to study the role of alpha-2 adrenergic receptors in the regulation of anxiety and stress. This compound has also been investigated for its potential use in the treatment of opioid withdrawal symptoms.
In the field of cardiology, this compound has been studied as an adjunct therapy for the management of heart failure. This compound has been found to improve cardiac function and reduce mortality in patients with heart failure.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-7-9-14(10-8-13)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCHTXDCPDALKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.